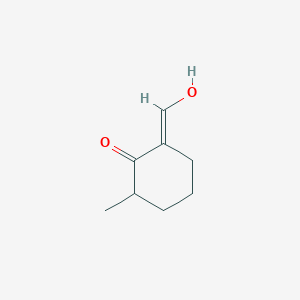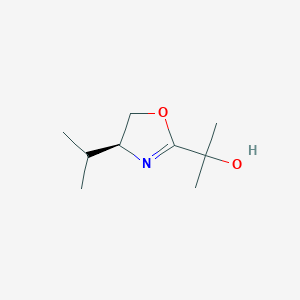
Dibenzo(k,mno)acephenanthrylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo(k,mno)acephenanthrylene, commonly known as dibenzo[a,l]pyrene (DB[a,l]P), is a polycyclic aromatic hydrocarbon (PAH) that is formed during incomplete combustion of organic materials. DB[a,l]P is a potent carcinogen and mutagen that has been linked to various types of cancer, including lung, skin, and liver cancer. In
Mechanism Of Action
DB[a,l]P exerts its carcinogenic and mutagenic effects by forming DNA adducts that can cause mutations and chromosomal aberrations. DB[a,l]P is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause damage. The formation of DNA adducts can lead to mutations and chromosomal aberrations that can result in the development of cancer.
Biochemical And Physiological Effects
DB[a,l]P has been shown to cause oxidative stress, inflammation, and DNA damage in various cell types. It has been linked to the development of lung, skin, and liver cancer. DB[a,l]P exposure has also been associated with respiratory and cardiovascular diseases, reproductive and developmental abnormalities, and immune system dysfunction.
Advantages And Limitations For Lab Experiments
DB[a,l]P is a potent carcinogen and mutagen that can be used as a model compound to study the mechanisms of Dibenzo(k,mno)acephenanthrylene-induced carcinogenesis. It can also be used to develop strategies for cancer prevention and treatment. However, DB[a,l]P is a highly toxic compound that requires careful handling and disposal. Its use in lab experiments requires strict safety measures to prevent exposure and contamination.
Future Directions
Future research on DB[a,l]P should focus on developing more efficient and safer methods for its synthesis and extraction. The mechanisms of DB[a,l]P-induced carcinogenesis should be further elucidated to develop more effective strategies for cancer prevention and treatment. The role of DB[a,l]P in the development of other diseases such as respiratory and cardiovascular diseases, reproductive and developmental abnormalities, and immune system dysfunction should be investigated. The development of biomarkers for DB[a,l]P exposure and toxicity should also be explored to facilitate risk assessment and management.
Synthesis Methods
DB[a,l]P is synthesized through the incomplete combustion of organic materials such as coal, gasoline, diesel, and tobacco. It is also formed during the cooking of meat and fish at high temperatures. DB[a,l]P can be extracted from environmental samples such as soil, air, and water using various methods such as liquid-liquid extraction, solid-phase extraction, and supercritical fluid extraction.
Scientific Research Applications
DB[a,l]P has been extensively studied for its carcinogenic and mutagenic properties. It has been shown to cause DNA damage, oxidative stress, and inflammation, which can lead to the development of cancer. DB[a,l]P has been used as a model compound to study the mechanisms of Dibenzo(k,mno)acephenanthrylene-induced carcinogenesis and to develop strategies for cancer prevention and treatment.
properties
CAS RN |
153043-81-3 |
|---|---|
Product Name |
Dibenzo(k,mno)acephenanthrylene |
Molecular Formula |
C22H12 |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
hexacyclo[16.3.1.03,8.09,21.012,20.015,19]docosa-1,3,5,7,9(21),10,12(20),13,15(19),16,18(22)-undecaene |
InChI |
InChI=1S/C22H12/c1-2-4-18-15(3-1)11-17-12-16-8-7-13-5-6-14-9-10-19(18)21(17)22(14)20(13)16/h1-12H |
InChI Key |
ZQOKWDDQILAIHZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C=C5C=CC6=C5C4=C(C=C6)C=C3 |
Other CAS RN |
153043-81-3 |
synonyms |
CP(3,4)B(a)P dibenzo(k,mno)acephenanthrylene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



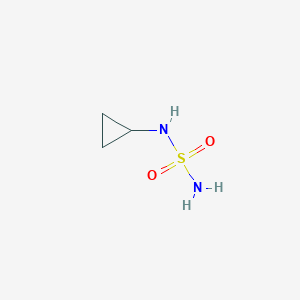
![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
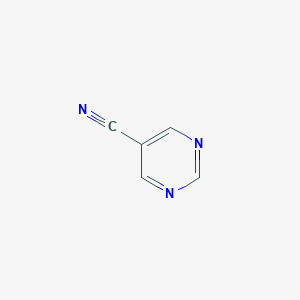
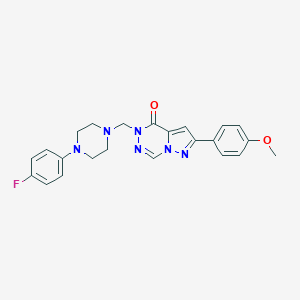
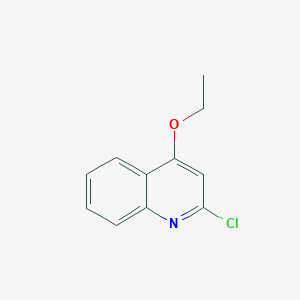
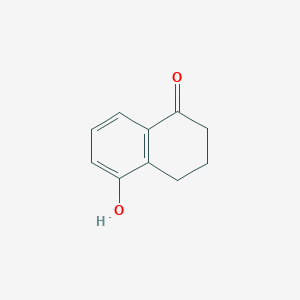
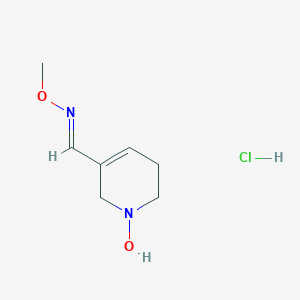
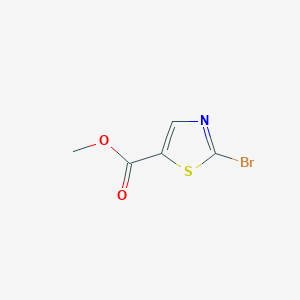
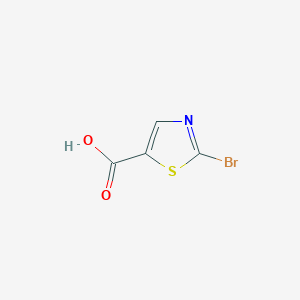
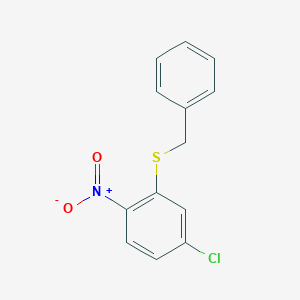
![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)

